molecular formula C15H21N3O4S B1678378 Panipenem CAS No. 87726-17-8

Panipenem

Cat. No. B1678378
CAS RN: 87726-17-8
M. Wt: 339.4 g/mol
InChI Key: TYMABNNERDVXID-DLYFRVTGSA-N
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Description

Panipenem is a carbapenem antibiotic used in combination with betamipron . It is not used in the United States . It has a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria .


Synthesis Analysis

The synthesis of Panipenem and other carbapenems has been extensively studied . The Witting reaction, Mitsunobu reaction, Dieckmann reaction, palladium-catalyzed hydrogenolysis, E. coli-based cloned synthesis, and biosynthetic enzymes such as carbapenem synthetase (carA), carboxymethylproline synthase (carB), carbapenem synthase (carC) have been used in the synthesis .


Molecular Structure Analysis

The molecular formula of Panipenem is C15H21N3O4S . It has an average mass of 339.410 Da and a monoisotopic mass of 339.125275 Da .


Chemical Reactions Analysis

The degradation of Panipenem in an aqueous solution follows pseudo-first-order kinetics at all the pH values tested . A complex reaction mechanism was found under acidic conditions, where Panipenem and its degradation products are factors causing an unusual increase in the degradation rate .


Physical And Chemical Properties Analysis

Panipenem has a density of 1.6±0.1 g/cm3, a boiling point of 555.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.4 mmHg at 25°C . It also has an enthalpy of vaporization of 96.2±6.0 kJ/mol and a flash point of 289.7±32.9 °C .

Scientific Research Applications

Antibacterial Spectrum and Clinical Applications

Panipenem, a parenteral carbapenem antibacterial agent, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically important aerobic and anaerobic pathogens. This makes it a suitable choice for empirical therapy of various infections. It is notably effective against Pseudomonas aeruginosa, although its activity is generally less than that of imipenem and meropenem. The drug has been successfully applied in clinical settings, particularly in treating respiratory tract and obstetric and gynecological infections, as well as in surgical fields (Ozaki, 2012), (Ju, 2003).

In Vitro Activities

Studies have demonstrated Panipenem's in vitro efficacy against recent clinical isolates of aerobic and anaerobic bacteria. This includes effectiveness against pathogens frequently involved in respiratory, urinary, intraabdominal, and wound infections. The drug's in vitro activity, therefore, aligns with its clinical application for treating various infections, including those acquired nosocomially (이경원 et al., 2003).

Synthesis and Improvement

The synthesis route for Panipenem has been optimized for industrial production. This improved synthetic route is simpler, more cost-effective, and environmentally friendly, with a higher yield, making Panipenem more accessible for clinical use (Dan, 2011).

Pharmacokinetic Properties

The pharmacokinetic properties of Panipenem have been studied in various contexts, including its interaction with other drugs and its behavior in special populations such as patients with end-stage renal disease. These studies are crucial for understanding how to safely and effectively use Panipenem in different patient populations (Kojima et al., 1998), (Ohashi et al., 2005).

Effectiveness in Specific Infections

Clinical studies have demonstrated Panipenem's effectiveness in treating specific infections like listerial meningitis, hospital-acquired pneumonia, and respiratory tractinfections. Its use in pediatric bacterial meningitis and its efficacy against Listeria monocytogenes in a young patient has been noted, suggesting its potential in treating serious bacterial infections in children. Additionally, Panipenem has shown good clinical and bacteriological efficacy in elderly patients with pneumonia, highlighting its utility across different age groups (Hitomi et al., 2004), (Li et al., 2010).

Antibacterial Activity

Panipenem's antibacterial activity has been specifically analyzed, showing its strong activity against common pathogens like Staphylococcus aureus (including Methicillin-resistant strains), Streptococcus pneumonia, Escherichia coli, and Klebsiella pneumoniae. These properties contribute to its efficacy in treating pulmonary infections and other severe bacterial infections (Gang & Zhuozhou, 2004), (Jian-rong, 2011).

Pharmacokinetics in Special Populations

The pharmacokinetics of Panipenem in neonates and other special patient populations has been studied, providing valuable information for dosing in these groups. Understanding how Panipenem behaves in patients with varying renal functions or those with acute leukemia has been crucial for ensuring effective and safe treatment (Kimura et al., 2001), (Ron, 2010).

Safety And Hazards

Panipenem is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The emergence of multidrug-resistant pathogens threatens the effectiveness of carbapenems, including Panipenem . It is imperative to further investigate the mechanisms and functions of monooxygenases to harness their potential in the development of next-generation antibiotics . Urgent measures are required to mitigate these issues and their substantial global impact .

properties

IUPAC Name

(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMABNNERDVXID-DLYFRVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20868982
Record name Panipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panipenem

CAS RN

87726-17-8
Record name Panipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87726-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panipenem [INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panipenem
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Panipenem
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Record name PANIPENEM
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,890
Citations
KL Goa, S Noble - Drugs, 2003 - Springer
▴ Panipenem is a parenteral carbapenem antibacterial agent with a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic …
Number of citations: 66 link.springer.com
T Fukuoka, S Ohya, T Narita, M Katsuta… - Antimicrobial agents …, 1993 - Am Soc Microbiol
… Permeation by panipenem was determined by measuring hydrolysis of the carbapenem by … Permeation by panipenem was also determined by counting uptake of [14C]panipenem into P…
Number of citations: 68 journals.asm.org
T Kimura, K Sunakawa, N Matsuura… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… The arbekacin and panipenem doses were based on our own guidelines. The initial … related to CL panipenem were found, and it was confirmed that CL panipenem does not …
Number of citations: 98 journals.asm.org
S Kojima, M Nadai, K Kitaichi, LI Wang… - Antimicrobial agents …, 1998 - Am Soc Microbiol
… panipenem was diminished in the presence of panipenem. These findings suggest that panipenem … , probably due to a panipenem-induced decrease in the numbers of enteric bacteria. …
Number of citations: 68 journals.asm.org
N Yamamura, K Imura, H Naganuma… - Drug Metabolism and …, 1999 - ASPET
Previously, a significant decrease in the trough plasma-concentration of valproic acid (VPA) owing to the concomitant administration of panipenem (PAPM)/betamipron, a carbapenem …
Number of citations: 71 dmd.aspetjournals.org
J Ji, Y Chen, Y Fu, HP Wang, YS Yu - International journal of …, 2013 - cabdirect.org
A total of 40 imipenem-susceptible and 40 imipenem-resistant clinical Acinetobacter baumannii strains from 12 cities across China were selected. Minimum inhibitory concentrations (…
Number of citations: 30 www.cabdirect.org
T Yamagata, MY Momoi, K Murai… - Therapeutic drug …, 1998 - journals.lww.com
Serum concentrations of valproic acid (VPA) were reduced to 0% to 40% of the original levels by concomitant use with panipenem-betamipron (PAM-BP) in three patients. The serum …
Number of citations: 50 journals.lww.com
A Kurihara, H Naganuma, M Hisaoka… - Antimicrobial agents …, 1992 - Am Soc Microbiol
The pharmacokinetic behavior of panipenem (PAPM)-betamipron (BP), a new carbapenem, in humans was successfully predicted from data collected from six animal species. PAPM …
Number of citations: 37 journals.asm.org
T Kimura, H Kokubun, M Nowatari… - Journal of …, 2001 - academic.oup.com
… on the pharmacokinetics of panipenem in the neonatal population… panipenem all the more complicated. We have developed a method to measure the serum concentration of panipenem…
Number of citations: 25 academic.oup.com
J Shimada, Y Kawahara - Drugs under experimental and clinical …, 1994 - europepmc.org
Carbapenems are beta-lactam antibiotics with a broad antibacterial spectrum and a potent bactericidal activity against both aerobic and anaerobic Gram-positive and Gram-negative …
Number of citations: 36 europepmc.org

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